2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one
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Overview
Description
(2Z)-2-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a brominated phenyl group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: 5-bromo-2-hydroxybenzaldehyde reacts with thiosemicarbazide in ethanol to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst (e.g., acetic acid) to yield the thiazolidinone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base (e.g., potassium carbonate, K₂CO₃) and a suitable solvent (e.g., dimethylformamide, DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents. They are commonly used as antidiabetic agents.
Hydrazones: Compounds with a hydrazone linkage similar to (2Z)-2-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE but lacking the thiazolidinone ring.
Uniqueness
The uniqueness of (2Z)-2-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its combined structural features: the thiazolidinone ring, the brominated phenyl group, and the hydrazone linkage. This combination imparts unique chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H8BrN3O2S |
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Molecular Weight |
314.16 g/mol |
IUPAC Name |
(2Z)-2-[(E)-(5-bromo-2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8BrN3O2S/c11-7-1-2-8(15)6(3-7)4-12-14-10-13-9(16)5-17-10/h1-4,15H,5H2,(H,13,14,16)/b12-4+ |
InChI Key |
BUPWPQSTALKSKT-UUILKARUSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/N=C/C2=C(C=CC(=C2)Br)O)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=C(C=CC(=C2)Br)O)S1 |
Origin of Product |
United States |
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